![molecular formula C22H48Cl2Si2 B12570224 (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] CAS No. 178664-45-4](/img/structure/B12570224.png)
(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
十八烷-1,18-二基双[氯(二甲基)硅烷] 是一种具有独特结构的化学化合物,其结构包括一个十八烷骨架,在 1 和 18 位连接着两个氯(二甲基)硅烷基团
准备方法
合成路线和反应条件
十八烷-1,18-二基双[氯(二甲基)硅烷] 的合成通常涉及十八烷-1,18-二醇与氯二甲基硅烷在催化剂存在下的反应。该反应在无水条件下进行,以防止氯硅烷基团的水解。一般的反应方案如下:
HO-(CH2)18-OH+2ClSi(CH3)2→ClSi(CH3)2-(CH2)18-Si(CH3)2Cl+2HCl
工业生产方法
在工业生产中,十八烷-1,18-二基双[氯(二甲基)硅烷] 的生产可能涉及连续流过程,以确保高产率和纯度。使用先进的催化剂和优化的反应条件可以提高合成的效率。此外,还采用蒸馏或重结晶等纯化步骤来获得最终产品。
化学反应分析
反应类型
十八烷-1,18-二基双[氯(二甲基)硅烷] 可以进行各种化学反应,包括:
取代反应: 氯基团可以被其他亲核试剂(如胺、醇或硫醇)取代。
水解: 在水存在下,氯基团可以水解形成硅醇。
氧化和还原: 该化合物可以参与氧化和还原反应,尽管这些反应不太常见。
常用试剂和条件
取代: 在无水溶剂中使用如醇钠或胺等试剂。
水解: 在酸性或碱性条件下使用水或水溶液。
氧化/还原: 根据所需的转化使用各种氧化剂或还原剂。
主要产物
取代: 形成硅氧烷、硅烷或其他有机硅化合物。
水解: 形成硅醇和盐酸。
氧化/还原: 根据具体的反应,各种氧化或还原的含硅产物。
科学研究应用
化学
在化学领域,十八烷-1,18-二基双[氯(二甲基)硅烷] 用作合成各种有机硅化合物的先驱。它也用于制备硅氧烷聚合物,并用作有机合成中的试剂。
生物
该化合物在生物学中具有潜在的应用,特别是在生物分子和表面的修饰方面。它形成稳定的硅氧烷键的能力使其适用于将生物分子固定在硅基表面。
医学
在医学领域,十八烷-1,18-二基双[氯(二甲基)硅烷] 可用于开发药物递送系统和医疗器械。
工业
在工业上,该化合物用于生产硅基材料、涂料和粘合剂。其独特的性质使其适用于需要高热稳定性和化学稳定性的应用。
作用机制
十八烷-1,18-二基双[氯(二甲基)硅烷] 的作用机制涉及通过与亲核试剂反应形成稳定的硅氧烷键。氯基团具有很高的反应活性,可以很容易地被取代,从而形成各种有机硅化合物。参与的分子靶点和途径取决于具体的应用和反应中使用的亲核试剂的性质。
相似化合物的比较
类似化合物
- 十六烷-1,16-二基双[氯(二甲基)硅烷]
- 十二烷-1,12-二基双[氯(二甲基)硅烷]
- 十四烷-1,14-二基双[氯(二甲基)硅烷]
独特性
十八烷-1,18-二基双[氯(二甲基)硅烷] 由于其较长的碳链而具有独特性,与短链类似物相比,它具有不同的物理和化学性质
属性
CAS 编号 |
178664-45-4 |
|---|---|
分子式 |
C22H48Cl2Si2 |
分子量 |
439.7 g/mol |
IUPAC 名称 |
chloro-[18-[chloro(dimethyl)silyl]octadecyl]-dimethylsilane |
InChI |
InChI=1S/C22H48Cl2Si2/c1-25(2,23)21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-26(3,4)24/h5-22H2,1-4H3 |
InChI 键 |
AJZODCQLDPOPEP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



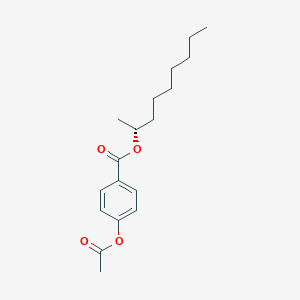

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
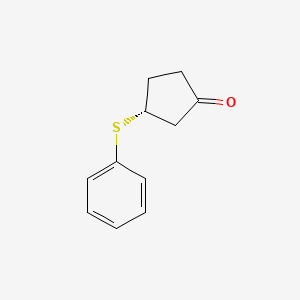
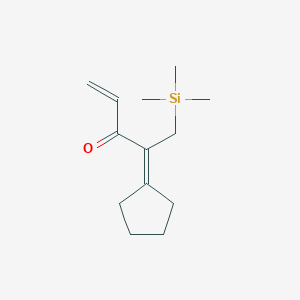

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
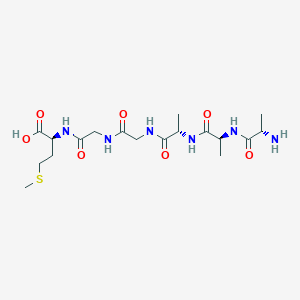

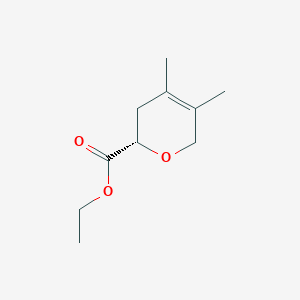
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
